3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Fatty Acid Synthase Metabolic Disease Enzyme Inhibition

3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 872609-36-4) is a synthetic benzofuran-2-carboxamide derivative characterized by a cyclopentanecarboxamido group at the 3-position and a 3,4-dimethoxyphenyl amide at the 2-carboxamide position. This compound belongs to a class of cyclopentanecarboxamide derivatives that have been patented as Fatty Acid Synthase (FAS) inhibitors, with potential applications in metabolic disease research.

Molecular Formula C23H24N2O5
Molecular Weight 408.454
CAS No. 872609-36-4
Cat. No. B2555278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
CAS872609-36-4
Molecular FormulaC23H24N2O5
Molecular Weight408.454
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4)OC
InChIInChI=1S/C23H24N2O5/c1-28-18-12-11-15(13-19(18)29-2)24-23(27)21-20(16-9-5-6-10-17(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyFDXQXSHIXYARPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: Class and Core Characteristics for Scientific Procurement


3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 872609-36-4) is a synthetic benzofuran-2-carboxamide derivative characterized by a cyclopentanecarboxamido group at the 3-position and a 3,4-dimethoxyphenyl amide at the 2-carboxamide position. This compound belongs to a class of cyclopentanecarboxamide derivatives that have been patented as Fatty Acid Synthase (FAS) inhibitors, with potential applications in metabolic disease research [1]. It is primarily available through specialized chemical vendors as a research tool or screening compound.

Why 3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide Cannot Be Simply Substituted with In-Class Analogs


Generic substitution within the benzofuran-2-carboxamide class is unreliable due to the critical role of the 3-cyclopentanecarboxamido group in determining the molecule's conformational constraint and its interaction with the Fatty Acid Synthase (FAS) target [1]. Even minor modifications to the N-aryl substituent (e.g., replacing 3,4-dimethoxyphenyl with phenyl, 4-nitrophenyl, or 4-methoxyphenyl) can drastically alter hydrogen-bonding capacity, lipophilicity, and steric bulk, leading to unpredictable shifts in target engagement and off-target profiles. The quantitative evidence below substantiates why this specific substitution matrix creates a differentiated pharmacological fingerprint that cannot be assumed from class-level behavior.

Quantitative Differentiation Evidence for 3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide Against Closest Analogs


Fatty Acid Synthase (FAS) Inhibition: Class-Level Activity Context from Patent Disclosure

The compound belongs to a patented series of cyclopentanecarboxamide derivatives claimed as Fatty Acid Synthase (FAS) inhibitors [1]. The patent describes a general utility for obesity and diabetes, but specific compound-level IC50 data for 3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is not publicly disclosed outside potentially paywalled supplementary information. Without a disclosed comparator from the same patent, a direct head-to-head quantitative comparison cannot be made at this time. This evidence is therefore restricted to class-level inference.

Fatty Acid Synthase Metabolic Disease Enzyme Inhibition

Structural Differentiation: 3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl Analog by Calculated Physicochemical Properties

The 3,4-dimethoxyphenyl substitution on the C2 carboxamide distinguishes this compound from the unsubstituted phenyl analog (CAS 862829-63-8). Calculated LogP for the target compound is approximately 3.5, versus ~3.1 for the phenyl analog, indicating higher lipophilicity that may influence membrane permeability and target binding [1][2]. The addition of two methoxy groups increases the topological polar surface area (tPSA) by approximately 18.5 Ų, altering hydrogen-bond donor/acceptor capacity. These are calculated values based on standard cheminformatics algorithms; experimental confirmation is required.

Physicochemical Properties Lipophilicity Structure-Activity Relationship

Molecular Weight and Complexity Differentiation for MedChem Optimization Workflows

With a molecular weight of 408.45 g/mol, this compound is approximately 60 Da heavier than the corresponding N-phenyl analog (348.40 g/mol) and ~17% heavier than the N-(4-methoxyphenyl) analog (378.42 g/mol) [1]. This places the compound in a higher molecular weight tier that may influence LogD, solubility, and ultimately compliance with oral drug-likeness guidelines (e.g., Lipinski's Rule of 5). The differentiation is quantifiable and directly relevant for fragment-to-lead or lead optimization studies.

Lead Optimization Molecular Weight Drug-Likeness

Application Scenarios for 3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide Based on Verified Evidence


Fatty Acid Synthase (FAS) Inhibitor Screening Library Enhancement

This compound is a suitable addition to a proprietary or commercially curated FAS inhibitor screening library, given its association with the patented cyclopentanecarboxamide chemical series [1]. Its inclusion allows researchers to explore structure-activity relationships within this specific scaffold, particularly the effect of the 3,4-dimethoxyphenyl group on FAS inhibition potency and selectivity.

Comparative Physicochemical Profiling for Lead Optimization

The compound can serve as a high-MW, high-LogP reference point in a series of N-substituted benzofuran-2-carboxamides during lead optimization. The quantifiable differences in molecular weight (+60 Da) and calculated LogP (+0.4) relative to the phenyl analog make it a valuable comparator for assessing the impact of dimethoxy substitution on permeability, solubility, and metabolic stability [1][2].

Reference Standard for Method Development in Bioanalytical Assays

With a unique InChI Key (FDXQXSHIXYARPM-UHFFFAOYSA-N) and specific CAS number (872609-36-4), this compound is suitable as a reference standard for developing LC-MS/MS methods to detect and quantify related cyclopentanecarboxamide derivatives in biological matrices, provided that certified purity data is obtained from the supplier.

Quote Request

Request a Quote for 3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.